

# FTIR spectrum analysis of 2-(N-Methylanilino)ethanol functional groups

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## Compound of Interest

Compound Name: 2-(N-Methylanilino)ethanol

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## Comparative FTIR Spectrum Analysis: 2-(N-Methylanilino)ethanol

This guide provides a detailed analysis of the functional groups present in **2-(N-Methylanilino)ethanol** using Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, its spectrum is analyzed alongside the spectra of its constituent molecular components: N-Methylaniline and Ethanol. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and protocols to support spectral interpretation.

## Comparative Spectral Data

The FTIR spectrum of **2-(N-Methylanilino)ethanol** exhibits characteristic peaks corresponding to its primary functional groups: a hydroxyl group (-OH), a tertiary amine (C-N), and an aromatic ring. The table below summarizes the key absorption peaks for **2-(N-Methylanilino)ethanol** and compares them with the characteristic peaks of N-Methylaniline and Ethanol. This comparison helps in the definitive assignment of vibrational modes.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Compound
~3400 (broad)	Hydroxyl (-OH)	O-H Stretch	2-(N-Methylanilino)ethanol, Ethanol[1][2]
~3411-3417	Secondary Amine (-NH)	N-H Stretch	N-Methylaniline[3][4]
~3100-3000	Aromatic C-H	C-H Stretch	2-(N-Methylanilino)ethanol, N-Methylaniline
~3000-2850	Aliphatic C-H	C-H Stretch	2-(N-Methylanilino)ethanol, Ethanol[1][5]
~1600, ~1500	Aromatic Ring	C=C Stretch	2-(N-Methylanilino)ethanol, N-Methylaniline
~1335-1250	Aromatic Tertiary Amine	C-N Stretch	2-(N-Methylanilino)ethanol[6]
~1250-1020	Aliphatic Amine	C-N Stretch	N-Methylaniline[6]
~1300-1000	Primary Alcohol	C-O Stretch	2-(N-Methylanilino)ethanol, Ethanol[1][2][5]
~900-675	Aromatic Ring	C-H Bend (oop)	2-(N-Methylanilino)ethanol, N-Methylaniline[6]

Note: The spectral data for **2-(N-Methylanilino)ethanol** is based on its known functional groups and comparative analysis with similar structures referenced in spectral databases.[7]

# Experimental Protocol: FTIR Analysis of Liquid Samples

This section details the standard procedure for analyzing a liquid sample, such as **2-(N-Methylanilino)ethanol**, using FTIR spectroscopy. The two most common methods are Attenuated Total Reflectance (ATR) and the Liquid Cell (Transmission) method.

## Method 1: Attenuated Total Reflectance (ATR)

ATR is often preferred for liquid samples due to its simplicity and minimal sample preparation. [\[8\]](#)

- Instrument and Accessory Setup:
  - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
  - Install a clean, dry ATR accessory with a suitable crystal (e.g., diamond or zinc selenide). [\[9\]](#)
- Background Spectrum Acquisition:
  - Before introducing the sample, collect a background spectrum. This scan measures the ambient atmosphere (H<sub>2</sub>O, CO<sub>2</sub>) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Application:
  - Place a single drop of the liquid sample (e.g., **2-(N-Methylanilino)ethanol**) directly onto the center of the ATR crystal. [\[10\]](#) Enough sample should be used to completely cover the crystal surface.
- Data Acquisition:
  - Initiate the sample scan. For improved signal-to-noise ratio, multiple scans (typically 16 to 64) are co-added and averaged. [\[9\]](#) The typical spectral range is 4000 to 400 cm<sup>-1</sup>. [\[9\]](#)
- Cleaning:

- Thoroughly clean the ATR crystal after the measurement. Use a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Ensure the crystal is completely dry before the next measurement.[\[9\]](#)

## Method 2: Liquid Transmission Cell

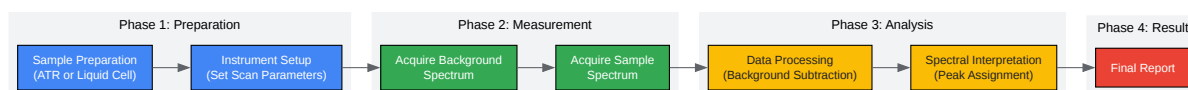
This method involves sandwiching a thin film of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[\[11\]](#)

- Cell Preparation:
  - Select two clean, polished salt plates. Handle them only by the edges to avoid transferring moisture or oils.
  - Place one plate inside a demountable cell holder.
- Sample Application:
  - Apply one or two drops of the liquid sample to the center of the bottom plate.
  - Carefully place the second plate on top, spreading the liquid into a thin, uniform film without air bubbles.[\[11\]](#)
- Cell Assembly:
  - Secure the plates in the cell holder. Do not overtighten, as this can damage the salt plates.
- Data Acquisition:
  - Place the holder into the spectrometer's sample compartment.
  - Collect a background spectrum using an empty, clean cell or by running the scan with no sample in the beam path.
  - Acquire the sample spectrum over the desired range (e.g., 4000 to 400  $\text{cm}^{-1}$ ).
- Cleaning:

- Disassemble the cell immediately after use.
- Clean the salt plates by rinsing them with a dry, volatile solvent (e.g., anhydrous isopropanol or chloroform) and gently wiping with a soft tissue.[11] Store the plates in a desiccator to prevent damage from atmospheric moisture.[12]

## Workflow for FTIR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of a chemical sample using FTIR spectroscopy, from initial preparation to final interpretation.



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Caption: Logical workflow for FTIR analysis from sample preparation to final report.

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